molecular formula C18H18F3N5OS B2912122 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034554-79-3

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2912122
CAS RN: 2034554-79-3
M. Wt: 409.43
InChI Key: BJZBYYIBMNLLAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.43. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Visible Light Organophotocatalysts

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use as fluorophores and visible light organophotocatalysts . These systems are based on electron donor–acceptor (D–A) systems .

Photovoltaics

The BTZ motif, which includes this compound, has been extensively researched for use in photovoltaics . This involves converting light into electricity using semiconducting materials that exhibit the photovoltaic effect .

Fluorescent Sensors

The compound is also used in the development of fluorescent sensors . These sensors can detect the presence of specific target substances like ions, molecules, etc., and produce a fluorescence signal .

Visible-Light Organophotocatalysts

The BTZ motif, including this compound, has potential use as visible-light organophotocatalysts . These catalysts can facilitate chemical reactions under visible light .

5. In Vivo NIR-II Imaging of Cancer The compound is a promising candidate for in vivo molecular imaging in the second near-infrared window (NIR-II, 1000–1700 nm) . This is due to its high biocompatibility, fast excretion, and high clinical translation ability .

6. Construction of Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets The compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets have potential applications in various fields like sensing, catalysis, and energy storage .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

The btz motif has been researched for photocatalytic applications , suggesting that it may influence pathways related to light absorption and energy transfer.

Result of Action

The compound’s potential use as a visible-light organophotocatalyst suggests that it may have effects related to light absorption and energy transfer at the molecular level.

Action Environment

The compound’s potential use in photovoltaics and as a fluorescent sensor suggests that light conditions may play a significant role in its action.

properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5OS/c19-18(20,21)16-7-8-25(22-16)9-10-26(13-3-1-2-4-13)17(27)12-5-6-14-15(11-12)24-28-23-14/h5-8,11,13H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBYYIBMNLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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